1-Chloro-2,6-dimethoxy-4-iodobenzene

Description

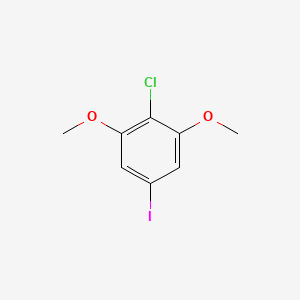

1-Chloro-2,6-dimethoxy-4-iodobenzene is a polysubstituted benzene derivative featuring chlorine (Cl) at position 1, methoxy (–OCH₃) groups at positions 2 and 6, and iodine (I) at position 4. This arrangement creates a unique electronic and steric profile:

- Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution at ortho/para positions, while the electron-withdrawing chlorine and iodine (halogens) deactivate the ring but direct substituents to specific sites.

- The iodine atom contributes to high molecular weight (C₈H₇ClIO₂; MW ≈ 328.5 g/mol) and may enhance reactivity in cross-coupling reactions due to its polarizable nature.

Properties

Molecular Formula |

C8H8ClIO2 |

|---|---|

Molecular Weight |

298.50 g/mol |

IUPAC Name |

2-chloro-5-iodo-1,3-dimethoxybenzene |

InChI |

InChI=1S/C8H8ClIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 |

InChI Key |

RZSCGLIHJLHASZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes

Structural Differences :

- Substituents: Nitro (–NO₂) and perfluoroalkylthio (–SCₙF₂ₙ₊₁) groups replace methoxy and iodine.

- Electronic Effects : Nitro groups are strongly electron-withdrawing, deactivating the ring and directing substitutions meta, whereas methoxy groups donate electrons, activating ortho/para positions .

- Reactivity : Perfluoroalkylthio groups in the cited compound enhance resistance to oxidation and thermal stability, making them suitable for fluoropolymer synthesis. In contrast, iodine in the target compound may facilitate Ullmann or Suzuki-Miyaura couplings due to its leaving group ability .

Table 1: Key Property Comparison

| Property | 1-Chloro-2,6-dimethoxy-4-iodobenzene | 1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes |

|---|---|---|

| Substituent Effects | Mixed (donor + acceptor) | Strongly electron-withdrawing |

| Solubility | Moderate (polar solvents) | Low (non-polar solvents due to fluorocarbons) |

| Reactivity | Cross-coupling, substitution | Fluoropolymer synthesis, oxidation-resistant |

1-(Ethoxymethoxy)-4-iodobenzene

Structural Differences :

- Substituents : Ethoxymethoxy (–OCH₂OCH₂CH₃) replaces 2,6-dimethoxy and chlorine.

- Electronic Profile : Both compounds retain iodine, but the absence of chlorine in 1-(ethoxymethoxy)-4-iodobenzene reduces electron withdrawal, making the ring more reactive toward electrophiles.

Table 2: Steric and Electronic Comparison

| Parameter | This compound | 1-(Ethoxymethoxy)-4-iodobenzene |

|---|---|---|

| Substituent Bulk | Moderate (methoxy) | High (ethoxymethoxy) |

| Ring Activation | Mixed (Cl deactivates, OCH₃ activates) | Activated (no Cl) |

| Molecular Weight | ~328.5 g/mol | ~280.1 g/mol (C₉H₁₁IO₂) |

Iodobenzene (C₆H₅I)

Structural Simplicity :

- Monosubstituted benzene with iodine at position 1.

- Reactivity : Lacks directing groups, making electrophilic substitutions less regioselective. However, it is widely used in aryl-iodide-mediated couplings (e.g., Ullmann reactions) .

- Safety : Both compounds share hazards associated with iodine (e.g., respiratory irritation), but the target compound’s additional substituents may alter toxicity profiles .

Key Research Findings and Implications

Electronic Effects : The juxtaposition of electron-donating (methoxy) and withdrawing (Cl, I) groups in this compound creates a balanced reactivity profile, enabling selective substitutions at activated positions .

Halogen Influence : Iodine’s polarizability enhances its utility in metal-catalyzed reactions compared to lighter halogens (e.g., Cl), though its size may reduce reaction rates in sterically crowded systems .

Safety Considerations : Multi-halogenated benzenes often require stringent handling protocols, particularly for inhalation and dermal exposure risks .

Preparation Methods

Synthesis of 1-Chloro-2,6-dimethoxy-4-bromobenzene

Diazonium Salt-Based Iodination

Nitration and Reduction to Amine

Introducing iodine via diazonium intermediates requires precise positioning:

Sandmeyer Iodination

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges | Predicted Yield |

|---|---|---|---|---|

| Halogen Exchange | Bromination → Ullmann reaction | Scalable, fewer steps | Requires bromo precursor | 50–70% |

| Directed Metalation | Lithiation → iodination | High regioselectivity | Low-temperature conditions | 40–60% |

| Diazonium Chemistry | Nitration → Sandmeyer reaction | Well-established protocols | Multiple steps, nitro intermediate | 60–80% |

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost and simplicity. The halogen exchange route, leveraging Ullmann conditions, offers scalability, as seen in CN105016966A , where multi-gram batches are achieved. Conversely, diazonium chemistry’s exothermic nature demands stringent temperature control, complicating scale-up.

Q & A

Q. Example Workflow :

- Collect data with a CCD detector (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

- Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) .

Advanced: What computational strategies predict the antimicrobial activity of halogenated aromatics like this compound?

Answer:

Molecular Docking : Target DNA gyrase (PDB: 1KZN) or topoisomerase IV using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < −8 kcal/mol) .

QSAR Modeling : Use descriptors like LogP, polar surface area, and halogen bond strength to correlate structure with activity against Gram-positive bacteria .

MD Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding persistence .

Table 2: Key Physicochemical Properties for Bioactivity

| Property | Target Value | Reference Method |

|---|---|---|

| LogP | 2.5–3.5 | HPLC retention time |

| Polar Surface Area | <90 Ų | SwissADME |

| Halogen Bond Strength | −3 to −5 kcal/mol | DFT (B3LYP/6-31G*) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.